molecular formula C12H13N3O B13199033 4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile

4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile

Cat. No.: B13199033
M. Wt: 215.25 g/mol
InChI Key: VADQWBKKJNNEBJ-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₃N₃O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 5-methyl-2-piperazinone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-3-oxopiperazin-2-yl)benzonitrile is unique due to its specific substitution pattern on the piperazine ring and the presence of a nitrile group on the benzene ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-(5-methyl-3-oxopiperazin-2-yl)benzonitrile

InChI

InChI=1S/C12H13N3O/c1-8-7-14-11(12(16)15-8)10-4-2-9(6-13)3-5-10/h2-5,8,11,14H,7H2,1H3,(H,15,16)

InChI Key

VADQWBKKJNNEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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